硫酸甲丙氨酚

描述

Metaproterenol sulfate, also known as orciprenaline sulfate, is a synthetic amine that functions as a bronchodilator. It is primarily used in the treatment of asthma, bronchospasm, chronic bronchitis, and emphysema. This compound is a moderately selective beta-2 adrenergic receptor agonist, which means it stimulates receptors in the smooth muscle of the lungs, uterus, and vasculature supplying skeletal muscles .

科学研究应用

盐酸异丙肾上腺素在科学研究中有着广泛的应用:

化学: 它被用作研究β肾上腺素受体激动剂的模型化合物。

生物学: 研究人员使用它来研究β2肾上腺素受体刺激的生理效应。

医学: 它正在研究其在治疗呼吸系统疾病方面的治疗潜力。

工业: 该化合物用于各种医药产品的制剂

作用机制

盐酸异丙肾上腺素通过刺激β2肾上腺素受体发挥作用。这种刺激激活腺苷酸环化酶,这是一种催化三磷酸腺苷 (ATP) 转化为环腺苷酸 (cAMP) 的酶。 cAMP 水平升高导致支气管平滑肌松弛和抑制肥大细胞释放炎症介质 .

安全和危害

Metaproterenol may cause serious side effects. These include chest pain, fast heart rate, pounding heartbeats or fluttering in your chest, a light-headed feeling, tremors, or worsening or no improvement in symptoms . Common side effects may include nervousness, headache, dizziness, drowsiness, nausea, diarrhea, upset stomach, dry mouth, tired feeling, or sleep problems .

生化分析

Biochemical Properties

Metaproterenol sulfate plays a crucial role in biochemical reactions by interacting with beta-2 adrenergic receptors. These receptors are predominantly found in the lungs, uterus, and vasculature supplying skeletal muscles. The interaction between metaproterenol sulfate and beta-2 adrenergic receptors leads to the activation of intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscles and inhibition of the release of inflammatory mediators from mast cells .

Cellular Effects

Metaproterenol sulfate exerts significant effects on various types of cells and cellular processes. In bronchial smooth muscle cells, it induces relaxation by increasing cAMP levels. This compound also affects cell signaling pathways by stimulating beta-2 adrenergic receptors, leading to the activation of adenyl cyclase and subsequent production of cAMP. Additionally, metaproterenol sulfate influences gene expression and cellular metabolism by modulating the activity of enzymes and proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of metaproterenol sulfate involves its binding to beta-2 adrenergic receptors. Upon binding, it stimulates the receptors, leading to the activation of adenyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP, which acts as a secondary messenger to induce various cellular responses. The increase in cAMP levels results in the relaxation of bronchial smooth muscles and inhibition of inflammatory mediator release from mast cells. Additionally, metaproterenol sulfate may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of metaproterenol sulfate can change over time. The compound is known for its rapid onset of action, with bronchodilation effects observed within 30 minutes of administration. Its effects may diminish over time due to metabolic degradation and receptor desensitization. Long-term studies have shown that continuous exposure to metaproterenol sulfate can lead to a decrease in its efficacy, likely due to downregulation of beta-2 adrenergic receptors and other adaptive cellular responses .

Dosage Effects in Animal Models

The effects of metaproterenol sulfate vary with different dosages in animal models. At low doses, it effectively induces bronchodilation and improves respiratory function. At higher doses, it may cause adverse effects such as tachycardia, tremors, and nervousness. Toxicity studies in animal models have shown that extremely high doses of metaproterenol sulfate can lead to severe cardiovascular effects, including arrhythmias and myocardial necrosis .

Metabolic Pathways

Metaproterenol sulfate is metabolized primarily in the gastrointestinal tract and liver. The major metabolite, metaproterenol-3-0-sulfate, is produced through sulfation. Unlike other beta-adrenergic agonists, metaproterenol sulfate is not metabolized by catechol-O-methyltransferase, and glucuronide conjugates have not been isolated. The metabolic pathways of metaproterenol sulfate involve interactions with various enzymes, including sulfotransferases, which facilitate its biotransformation and excretion .

Transport and Distribution

Metaproterenol sulfate is transported and distributed within cells and tissues through various mechanisms. It is absorbed through the lungs when administered via inhalation and through the gastrointestinal tract when taken orally. The compound is distributed to target tissues, including the lungs, where it exerts its bronchodilatory effects. Transporters and binding proteins may facilitate the localization and accumulation of metaproterenol sulfate in specific tissues, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of metaproterenol sulfate is primarily within the cytoplasm, where it interacts with beta-2 adrenergic receptors on the cell membrane. This interaction triggers intracellular signaling pathways that lead to the production of cAMP and subsequent cellular responses. The compound’s activity and function are influenced by its localization within the cell, as well as by post-translational modifications and targeting signals that direct it to specific compartments or organelles .

准备方法

合成路线及反应条件

盐酸异丙肾上腺素可以通过多步过程合成。一种常用的方法是将3,5-二羟基苯甲醛与异丙胺反应,生成1-(3,5-二羟基苯基)-1-羟基-2-异丙胺基乙烷。 然后用硫酸处理该中间体,得到盐酸异丙肾上腺素 .

工业生产方法

在工业环境中,盐酸异丙肾上腺素的合成涉及类似的步骤,但规模更大。反应条件经过优化,以确保高收率和纯度。 最终产品通常通过过滤和用酒精洗涤进行结晶和纯化 .

化学反应分析

反应类型

盐酸异丙肾上腺素会发生几种类型的化学反应,包括:

氧化: 这种反应可以在特定条件下发生,导致形成各种氧化产物。

还原: 盐酸异丙肾上腺素可以还原成相应的胺。

常见的试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用如氢化铝锂等还原剂。

取代: 卤代烷烃等试剂可以促进取代反应

主要形成的产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化会导致醌的形成,而还原会导致伯胺的形成 .

相似化合物的比较

类似化合物

异丙肾上腺素: 另一种具有类似支气管扩张作用的β肾上腺素受体激动剂。

沙丁胺醇: 一种选择性β2肾上腺素受体激动剂,用于治疗哮喘和其他呼吸系统疾病。

特布他林: 功能类似,用于治疗支气管痉挛和哮喘

独特性

盐酸异丙肾上腺素的独特之处在于它对β2肾上腺素受体具有中等的选择性,这使其能够有效地松弛支气管平滑肌,同时对α肾上腺素受体的影响最小。 这种选择性降低了与选择性较低的化合物相比的副作用风险 .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Metaproterenol sulfate can be achieved through the reaction of Metaproterenol base with sulfuric acid.", "Starting Materials": [ "Metaproterenol base", "Sulfuric acid" ], "Reaction": [ "Add Metaproterenol base to a reaction flask", "Slowly add sulfuric acid to the reaction flask while stirring", "Heat the reaction mixture to a temperature of 60-70°C", "Continue stirring and heating for 2-3 hours until the reaction is complete", "Allow the reaction mixture to cool to room temperature", "Add water to the reaction mixture to dissolve the product", "Extract the product with a suitable organic solvent such as chloroform", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent to obtain Metaproterenol sulfate as a white crystalline solid" ] } | |

| 5874-97-5 | |

分子式 |

C11H19NO7S |

分子量 |

309.34 g/mol |

IUPAC 名称 |

5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol;sulfuric acid |

InChI |

InChI=1S/C11H17NO3.H2O4S/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4) |

InChI 键 |

KSADBGVWHQJPAL-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |

规范 SMILES |

CC(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |

外观 |

White to off-white crystalline powder. |

| 5874-97-5 | |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

>39 [ug/mL] (The mean of the results at pH 7.4) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Alotec Alupent Astmopent Metaprel Metaproterenol Metaproterenol Polistirex Metaproterenol Sulfate Orciprenaline Orciprenaline Sulfate Polistirex, Metaproterenol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

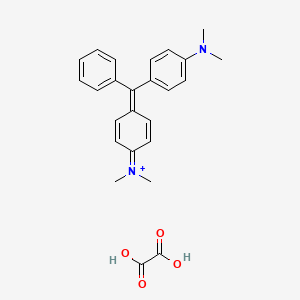

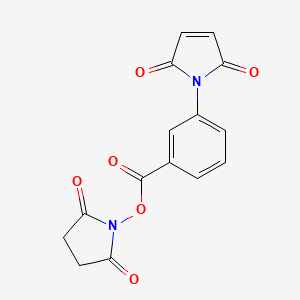

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole](/img/structure/B1676253.png)

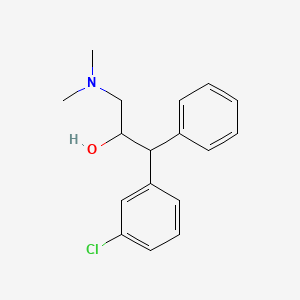

![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/no-structure.png)

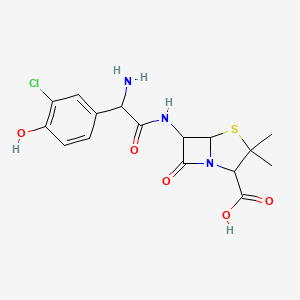

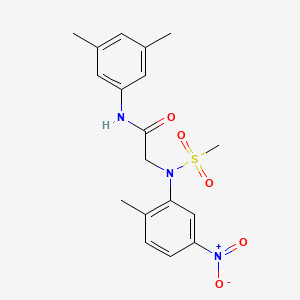

![Methyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B1676258.png)